molecular formula C12H18BrN B8149033 N-(5-bromo-2-methylbenzyl)-N-ethylethanamine

N-(5-bromo-2-methylbenzyl)-N-ethylethanamine

Cat. No.: B8149033
M. Wt: 256.18 g/mol
InChI Key: YZAPBWGTQKKUQG-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylbenzyl)-N-ethylethanamine is an organic compound that features a brominated benzyl group attached to an ethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylbenzyl)-N-ethylethanamine typically involves the bromination of 2-methylbenzoic acid to produce 5-bromo-2-methylbenzoic acid . This intermediate is then subjected to a series of reactions to introduce the ethylethanamine group. The process may involve the use of reagents such as bromine, iron catalysts, and organic solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylbenzyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-2-methylbenzyl)-N-ethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5-bromo-2-methylbenzyl)-N-ethylethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the context in which the compound is used, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-methylbenzyl)-N-ethylethanamine is unique due to its specific structure, which combines a brominated benzyl group with an ethylethanamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-12(13)7-6-10(11)3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAPBWGTQKKUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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